molecular formula C22H25N3O3S2 B2589114 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361167-26-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2589114
CAS No.: 361167-26-2
M. Wt: 443.58
InChI Key: PKBRYPVALZKAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a benzothiazole pharmacophore linked via a benzamide bridge to a 3,5-dimethylpiperidine sulfonamide group, a motif present in compounds investigated for diverse biological activities. Inferred from closely related structural analogs, this compound is hypothesized to possess neuroprotective properties . Studies on similar thiazole sulfonamides have demonstrated significant capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage in human SH-SY5Y cells, a model for Parkinson's disease. The proposed mechanism involves the activation of the sirtuin 1 (SIRT1) pathway, leading to reduced intracellular oxidative stress, improved mitochondrial membrane potential, and a significant increase in cell viability . Furthermore, based on the profile of a highly similar benzothiazole derivative, this compound may also be screened for anticancer activity , with potential mechanisms including the induction of apoptosis in various human cancer cell lines . The presence of the sulfonamide group is a key feature in many bioactive compounds and is often associated with enhanced solubility and target interaction. In silico pharmacokinetic analysis of analogous compounds suggests promising drug-like properties and potential for distribution into the central nervous system (CNS), supporting its relevance for neuropharmacology research . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-9-19-20(11-14)29-22(23-19)24-21(26)17-5-7-18(8-6-17)30(27,28)25-12-15(2)10-16(3)13-25/h4-9,11,15-16H,10,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRYPVALZKAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

The compound is synthesized through a multi-step process involving the formation of a benzamide core, introduction of a sulfonyl group, and attachment of a piperidine ring. The specific steps include:

  • Formation of the Benzamide Core : Reacting appropriate amines with carboxylic acids or their derivatives.
  • Sulfonylation : Using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
  • Piperidine Attachment : Nucleophilic substitution reactions to attach the piperidine derivative to the benzamide.
  • Final Modifications : Adjusting substituents on the benzothiazole moiety to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The key functional groups—sulfonyl and piperidine—facilitate binding, potentially leading to inhibition or activation of these targets, which can result in various biological effects such as:

  • Antitumor Activity : The compound may exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes.
  • Antimicrobial Properties : It has shown potential against bacterial strains, indicating possible applications in treating infections.

Antitumor Activity

Recent studies have demonstrated that similar compounds based on benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds derived from this class were tested against lung cancer cell lines (A549, HCC827, NCI-H358) with varying degrees of effectiveness:

CompoundIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
This compoundTBDTBD
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01

Note: TBD indicates that specific values for the compound need to be established through experimental assays.

Antimicrobial Activity

The antimicrobial potential was evaluated using broth microdilution tests on various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD

These results suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Benzothiazole Derivatives : A study reported that compounds similar to our target showed promising antitumor activity across multiple cancer cell lines, with some derivatives exhibiting lower toxicity towards normal cells while maintaining efficacy against tumors .
  • Multitargeted Directed Ligands : Research into multitargeted ligands has highlighted compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

N-(4-(Benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide Derivatives ()

A series of compounds (4–20 to 4–26) share the benzo[d]thiazol-phenyl core but differ in sulfonyl substituents. For example:

  • 4–20 : 2,4-Dichlorophenyl sulfonyl group.
  • 4–25 : 3,5-Dimethylphenyl sulfonyl group.

Key Differences :

  • Halogenated derivatives (e.g., 4–20, 4–21) exhibit higher molecular weight and polarity, which may reduce bioavailability compared to the methyl-substituted target compound .

2D291 and 2E151 ()

These analogs feature bromo-methylphenyl (2D291) or dimethylphenyl (2E151) groups on the thiazol ring, coupled with sulfonyl-piperidine benzamide.

Key Differences :

  • The target compound’s 6-methylbenzo[d]thiazol group likely improves metabolic stability over the brominated 2D291, which may be prone to dehalogenation.

Triazole-Containing Analogues ()

Compounds like 8 and 14 incorporate triazole linkers instead of sulfonyl-piperidine bridges.

Key Differences :

  • Triazole-containing derivatives (e.g., 8 ) exhibit higher polarity due to the heterocyclic linker, reducing membrane permeability relative to the sulfonyl-piperidine group in the target compound.
  • The target compound’s sulfonyl group may confer stronger hydrogen-bonding interactions with serine or threonine residues in enzymatic targets compared to triazoles .

Piperidine Sulfonyl Derivatives with Stereochemical Variations ()

The ligand 3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide shares the 3,5-dimethylpiperidine sulfonyl group but links to a triazol-3-yl benzamide.

Key Differences :

  • Stereochemistry: The (3S,5S) configuration in ’s compound may enhance enantioselective binding compared to the unspecified stereochemistry of the target compound.
  • The triazole moiety in ’s compound vs. the benzo[d]thiazol in the target compound highlights divergent strategies for optimizing target affinity—triazoles for metal coordination vs. thiazoles for hydrophobic interactions .

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